Monastroline
Description
Historical Context of Small Molecule Kinesin Inhibitors in Cell Biology
The study of mitosis has historically relied on a variety of approaches, including genetic and biochemical methods. The advent of small molecule inhibitors marked a turning point, offering the ability to acutely and reversibly perturb specific protein functions within a cell. researchgate.net For a long time, the primary small molecules used to study the mitotic machinery were those that targeted tubulin, the fundamental component of microtubules. researchgate.netuni-konstanz.de Agents like taxanes and vinca (B1221190) alkaloids, which either stabilize or destabilize microtubules, have been instrumental in cancer therapy but their broad impact on the microtubule cytoskeleton can lead to significant side effects in non-dividing cells. bgu.ac.ilaacrjournals.org
The search for more specific mitotic targets led researchers to the kinesin superfamily of motor proteins. aacrjournals.org Kinesins are crucial for various intracellular transport processes, and several members, known as mitotic kinesins, are specifically involved in the assembly and function of the mitotic spindle. aacrjournals.orgjsr.org The realization that inhibiting these motors could selectively affect dividing cells spurred a new wave of drug discovery. researchgate.net This set the stage for the identification of the first generation of kinesin inhibitors, moving beyond tubulin as the sole target for anti-mitotic drugs. aacrjournals.org
Significance of Monastroline as a Seminal Chemical Probe for Mitosis Studies
In 1999, a phenotype-based screen identified this compound as the first small molecule inhibitor of the mitotic machinery that did not target tubulin. uni-konstanz.denih.govwikipedia.org This discovery was a landmark in cell biology and cancer research, heralding a new class of antimitotic agents. aacrjournals.org this compound was found to specifically inhibit the motor protein Eg5 (also known as KIF11 or KSP), a member of the Kinesin-5 family. wikipedia.orgwikipedia.org Eg5 is essential for establishing and maintaining the bipolarity of the mitotic spindle by sliding antiparallel microtubules apart. molbiolcell.org
The specificity of this compound for Eg5 provided a much-needed tool to dissect the precise role of this motor protein in mitosis without the confounding effects of global microtubule disruption. bgu.ac.il Unlike tubulin-targeting drugs, this compound does not affect the organization of microtubules in interphase cells, making it a highly specific probe for mitotic processes. nih.govrupress.org Its cell-permeable nature allows for its direct application to cultured cells, enabling real-time observation of its effects on cell division. timtec.net Furthermore, the effects of this compound are reversible; cells arrested in mitosis by the compound can proceed through division once it is washed out. uni-konstanz.derupress.org
Overview of this compound's Impact on Understanding Mitotic Spindle Dynamics
The use of this compound has profoundly advanced our understanding of how the mitotic spindle assembles and functions. Treatment of cells with this compound leads to a characteristic phenotype: the formation of "monoastral" spindles, where a radial array of microtubules surrounds a single centrosome, with the chromosomes arranged in a ring around the periphery. nih.govrupress.org This phenotype is a direct consequence of the inhibition of Eg5's function in pushing the two spindle poles apart. rupress.org
By observing the effects of this compound, researchers have been able to:
Confirm the essential role of Eg5 in centrosome separation and the establishment of a bipolar spindle. rupress.org
Demonstrate that Eg5 is not required for centrosome duplication or entry into mitosis. rupress.orgresearchgate.net
Investigate the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle. nih.govrupress.org Studies with this compound have shown that the checkpoint can be activated even when microtubules are attached to kinetochores, suggesting that microtubule attachment alone is not sufficient to satisfy the checkpoint. rupress.org
Probe the forces at play within the spindle. Imaging the disassembly of bipolar spindles in the presence of this compound has allowed for the direct observation of outward-directed forces acting perpendicular to the pole-to-pole axis. rupress.org
Detailed Research Findings
Mechanism of Action
This compound acts as an allosteric inhibitor of Eg5. nih.govidexlab.com It binds to a specific, inducible pocket on the Eg5 motor domain, distinct from the ATP and microtubule binding sites. nih.govtandfonline.com This binding event inhibits the ATPase activity of Eg5, which is necessary for its motor function. nih.govnih.gov Specifically, this compound appears to slow the release of ADP from the motor domain, trapping Eg5 in a state with weak affinity for microtubules and preventing the completion of its catalytic cycle. nih.govtandfonline.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C14H16N2O3S | wikipedia.org |
| Molar Mass | 292.35344 g/mol | wikipedia.org |
| Target | Kinesin Eg5 (KIF11) | wikipedia.org |
| Mechanism | Allosteric inhibitor | nih.gov |
| Effect on Eg5 | Inhibits ATPase activity | nih.gov |
Effects on Mitotic Progression
Studies have meticulously characterized the cellular consequences of this compound treatment. It effectively arrests cells in the M phase of the cell cycle, leading to an increased mitotic index. researchgate.net This arrest is characterized by the formation of monoastral spindles. rupress.org Importantly, this compound does not impede progression through the S and G2 phases of the cell cycle. rupress.orgresearchgate.net
Interactive Data Table: Cellular Effects of this compound
| Cellular Process | Effect of this compound | Source |
| Mitosis | Arrests cells in M phase | researchgate.net |
| Spindle Morphology | Induces monoastral spindles | rupress.org |
| Centrosome Separation | Inhibits separation | rupress.org |
| S and G2 Phases | No inhibition of progression | rupress.orgresearchgate.net |
| Microtubule Polymerization | No direct effect | nih.gov |
The inhibition of centrosome separation is a key effect, with a dose-dependent relationship observed. At a concentration of 100 μM, centrosome separation can be completely inhibited in some cell lines. rupress.orgresearchgate.net This leads to the formation of the characteristic monoastral spindle.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(10R,15S)-13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3/t19-,21+/m0/s1 |
InChI Key |
IDGCPAFIELNTPI-PZJWPPBQSA-N |
Isomeric SMILES |
CCCCN1C(=O)[C@@H]2CC3=C([C@H](N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Canonical SMILES |
CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35 |
Origin of Product |
United States |
Molecular Mechanisms of Monastroline Action on Kinesin 5 Eg5
Allosteric Inhibition of Kinesin-5 Motor Domain Activity
Monastrol (B14932) functions as a classic allosteric inhibitor, meaning it binds to a site on the Eg5 motor domain distinct from the active site where ATP binds. nih.govresearchgate.net This binding event triggers a series of conformational changes that ultimately impair the motor's function. researchgate.netnih.gov Unlike many traditional enzyme inhibitors, monastrol does not prevent the binding of the primary substrate, ATP. ncats.ioresearchgate.net Instead, it interferes with subsequent steps in the mechanochemical cycle, including product release and interaction with microtubules. nih.govnih.gov This allosteric regulation is highly specific to Eg5, making monastrol a valuable tool for studying mitotic processes. nih.gov
The binding site for monastrol on the Eg5 motor domain has been precisely identified through crystallographic and mutational studies. It is a novel, induced-fit pocket located approximately 10-12 Å away from the nucleotide-binding site. researchgate.netnih.gov This allosteric pocket is formed by the loop L5 and helices α2 and α3 of the motor domain. researchgate.netresearchgate.net Upon binding, monastrol induces a significant conformational change, causing loop L5 to fold over and create a hydrophobic binding pocket for the inhibitor. researchgate.net Spectroscopic analysis has confirmed that these structural changes observed in crystal structures also occur in solution. nih.gov Key residues within this pocket, such as Asp130 and Leu214 located in loop L5, have been identified as critical for inhibitor binding and resistance. researchgate.net
The binding of monastrol to its allosteric site initiates a cascade of structural changes that disrupt the normal ATP hydrolysis cycle of Eg5. researchgate.netnih.gov While monastrol does not affect the initial binding of ATP, it significantly alters subsequent steps. nih.govresearchgate.net Kinetic studies have shown that monastrol slows product release, particularly the release of ADP. nih.govnih.govnih.gov It achieves this by forming a stable Eg5-ADP-monastrol ternary complex. researchgate.net
Monastrol binding appears to stabilize a specific conformation of the motor domain that favors the reversal of the ATP hydrolysis step, leading to ATP re-synthesis. iiab.menih.govnih.gov This effectively stalls the motor in a non-productive state. The inhibitor stabilizes a "closed" conformation of loop L5 which, following ATP hydrolysis, inhibits the slow conformational change required for rapid ADP release. nih.gov Difference infrared spectroscopy studies have revealed that the structural consequences of monastrol binding differ depending on whether ADP or ATP is bound to the motor, indicating a complex interplay between the allosteric site and the nucleotide-binding pocket. acs.org
The function of kinesin motors is tightly coupled to their interaction with microtubules, which significantly stimulates their ATPase activity. Monastrol effectively inhibits this microtubule-stimulated ATPase activity. nih.govncats.io The binding of monastrol is noncompetitive with respect to microtubules, indicating it does not directly block the microtubule-binding interface. researchgate.net However, the conformational changes induced by monastrol lead to a weakened affinity of the Eg5 motor for microtubules during steady-state ATP turnover. iiab.menih.govnih.gov This results in a dramatic decrease in the observed rate of Eg5 association with microtubules. nih.govnih.gov By altering the motor's interaction with its track and inhibiting its ATPase cycle, monastrol prevents Eg5 from generating the force necessary to establish and maintain the bipolar spindle. nih.govnih.gov
Kinesin-5 Specificity Profile of Monastroline
A key feature of monastrol is its high specificity for Kinesin-5 family members, particularly vertebrate Eg5. researchgate.net This selectivity distinguishes it from broad-spectrum microtubule poisons and makes it a precise tool for dissecting the specific roles of Eg5 in cellular processes. rupress.org
Extensive screening has demonstrated that monastrol does not inhibit the activity of many other members of the kinesin superfamily. This high degree of selectivity is crucial to its utility as a specific probe for Eg5 function.
| Kinesin Member | Organism | Family | Inhibition by Monastrol |
|---|---|---|---|
| Eg5 (KSP/KIF11) | Homo sapiens | Kinesin-5 | Yes |
| MC5 (Ncd) | Drosophila melanogaster | Kinesin-14 | No researchgate.net |
| HK379 (Conventional Kinesin) | Homo sapiens | Kinesin-1 | No researchgate.net |
| DKH392 (Conventional Kinesin) | Drosophila melanogaster | Kinesin-1 | No researchgate.net |
| BimC1-428 | Aspergillus nidulans | Kinesin-5 | No researchgate.net |
| Klp15 | Caenorhabditis elegans | C-terminal motor | No researchgate.net |
| Nkin460GST | Neurospora crassa | Kinesin-1 | No researchgate.net |
This table summarizes the specificity of monastrol, highlighting its inhibitory action on human Eg5 while showing no effect on several other kinesins from different families and organisms. researchgate.net
The molecular basis for monastrol's selectivity for vertebrate Eg5 lies within the specific amino acid sequence and conformation of its allosteric binding site. researchgate.net Comparative studies with monastrol-insensitive kinesin-5 motors, such as Klp61F from Drosophila melanogaster, have been particularly revealing. The loop L5 region of Klp61F, which corresponds to the monastrol binding site in human Eg5, assumes a different conformation, preventing effective inhibitor binding. researchgate.net This suggests that the vertebrate-specific conformation of loop L5 is a primary determinant of selectivity. researchgate.net Mutational analyses have pinpointed specific amino acid residues that are conserved among monastrol-sensitive species but differ in insensitive ones. researchgate.net These differences likely occlude the drug-binding pocket in insensitive kinesins, providing a structural explanation for the compound's narrow inhibitory profile. researchgate.net
Molecular Basis of this compound's Kinesin-5 Binding Mode
Crystallographic and Cryo-EM Studies of this compound-Kinesin-5 Complexes
High-resolution insights into the this compound-Eg5 interaction have been afforded by X-ray crystallography and cryo-electron microscopy (cryo-EM). These studies have been pivotal in identifying the inhibitor's binding site and understanding the structural rearrangements it induces.
Crystallographic studies of the human Eg5 motor domain in complex with this compound have revealed that the inhibitor binds to a specific, inducible allosteric pocket. This pocket is located approximately 12 Å away from the nucleotide-binding site and is formed by residues from helix α2, loop L5, and helix α3. researchgate.net The binding of this compound to this site is a key aspect of its mechanism, as it does not compete with ATP for binding. nih.gov
One of the key crystallographic structures, PDB ID: 1Q0B, shows the Eg5 motor domain bound to ADP and a this compound analog. nih.gov This and other related structures demonstrate that this compound binding induces a significant conformational change, most notably in loop L5, which folds over the inhibitor, creating a hydrophobic pocket. researchgate.netresearchgate.net This movement of loop L5 is a critical event, as it allosterically transmits conformational changes to the nucleotide-binding pocket, ultimately inhibiting the release of ADP. researchgate.net Further structural changes include a rotation of helix α4. nih.gov
Cryo-EM studies have provided further understanding of how this compound affects the interaction of Eg5 with microtubules. While this compound does not prevent the binding of monomeric Eg5 to microtubules, it does induce a higher degree of mobility in the bound motor domain. nih.gov In the context of the dimeric Eg5, which is the functional form in the cell, this compound's effect is more pronounced, leading to a disruption of its interaction with microtubules. nih.gov
| PDB ID | Description | Resolution (Å) | Key Findings |
|---|---|---|---|
| 1Q0B | Human Kinesin Eg5 motor domain in complex with ADP and a this compound analog | 1.9 | Identified the allosteric binding pocket between helix α2, loop L5, and helix α3. Showed the induced-fit mechanism involving the movement of loop L5. |
Role of Key Residues in this compound-Kinesin-5 Interaction
The specificity and stability of the this compound-Eg5 interaction are dictated by a network of interactions with key amino acid residues within the allosteric binding pocket. Mutagenesis and structural studies have pinpointed the critical residues and the nature of their interactions with this compound.
The binding of this compound is stabilized by a combination of hydrophobic interactions, hydrogen bonds, and a cation-π interaction. Docking studies based on the 1Q0B crystal structure have identified a predominantly hydrophobic region within the binding pocket. nih.gov
Key interacting residues include:
Hydrophobic Interactions: The dihydropyrimidine (B8664642) core and the phenyl group of this compound are nestled within a hydrophobic pocket formed by Trp127, Leu132, Ala133, Ile136, Pro137, Tyr211, Leu214, and Ala218. nih.govresearchgate.net
Hydrogen Bonding: The stability of the complex is further enhanced by hydrogen bonds formed between this compound and residues Glu116 and Glu118. nih.gov
Cation-π Interaction: A significant interaction occurs between the phenyl group of this compound and the positively charged side chain of Arg119, forming a cation-π bond. researchgate.netnih.gov
Mutagenesis studies have corroborated the importance of these residues. The introduction of point mutations at several of these positions has been shown to confer resistance to this compound, confirming their direct role in inhibitor binding and the subsequent allosteric inhibition.
| Residue | Location | Type of Interaction with this compound | Effect of Mutation |
|---|---|---|---|
| Glu116 | Helix α2 | Hydrogen Bonding | Contributes to binding affinity. |
| Glu118 | Helix α2 | Hydrogen Bonding | Contributes to binding affinity. |
| Arg119 | Helix α2 | Cation-π Interaction | Significant resistance to this compound when mutated. |
| Trp127 | Loop L5 | Hydrophobic Interaction | Contributes to the formation of the hydrophobic pocket. |
| Asp130 | Loop L5 | - | Mutation confers resistance to this compound. |
| Leu132 | Loop L5 | Hydrophobic Interaction | Mutation confers resistance to this compound. |
| Ala133 | Loop L5 | Hydrophobic Interaction | Contributes to the hydrophobic pocket. |
| Ile136 | Loop L5 | Hydrophobic Interaction | Mutation confers resistance to this compound. |
| Pro137 | Loop L5 | Hydrophobic Interaction | Contributes to the hydrophobic pocket. |
| Tyr211 | Helix α3 | Hydrophobic Interaction | Contributes to the hydrophobic pocket. |
| Leu214 | Helix α3 | Hydrophobic Interaction | Mutation confers significant resistance to this compound. |
| Glu215 | Helix α3 | - | Mutation confers resistance to this compound. |
| Ala218 | Helix α3 | Hydrophobic Interaction | Contributes to the hydrophobic pocket. |
Cellular and Subcellular Effects of Monastroline
Disruption of Mitotic Spindle Assembly and Dynamics
Monastroline's primary mechanism of action involves the inhibition of the mitotic kinesin Eg5, which plays a crucial role in the assembly and dynamics of the mitotic spindle. nih.govnih.gov This inhibition leads to a cascade of effects that ultimately disrupt the normal progression of mitosis.
The formation of a bipolar spindle is a prerequisite for accurate chromosome segregation. This process relies on the separation of the centrosomes, which serve as the microtubule-organizing centers, to opposite poles of the cell. The motor protein Eg5, a member of the kinesin-5 family, generates the outward force necessary to push the spindle poles apart. researchgate.net
This compound directly interferes with this process by inhibiting Eg5. nih.govelifesciences.org Studies have shown that this compound treatment does not affect centrosome duplication but specifically inhibits their separation. nih.gov Electron microscopy of this compound-treated cells reveals that the two replicated centrosomes, each containing two centrioles, remain in close proximity at the center of a monoaster, whereas in untreated cells, they are found at opposite ends of a bipolar spindle. nih.gov This failure of centrosome separation directly prevents the formation of a functional bipolar spindle. nih.gov The inhibition of Eg5 by compounds like monastrol (B14932) disrupts the critical balance of forces within the spindle, leading to its collapse into a monopolar structure. elifesciences.org
A direct and hallmark consequence of this compound's inhibition of Eg5 is the formation of monopolar spindles, also referred to as monoasters. nih.govnih.gov Instead of a bipolar array of microtubules, cells treated with this compound exhibit a radial array of microtubules emanating from a central point where the unseparated centrosomes are located. nih.gov The chromosomes are typically arranged in a ring surrounding this central monoaster. nih.gov This phenotype is a direct result of the failure of spindle pole separation. nih.govresearchgate.net The treatment of cells with Eg5 inhibitors like monastrol is a common experimental method to induce the formation of monopolar spindles to study various aspects of mitosis and chromosome attachment. researchgate.netnih.gov
Table 1: Effect of this compound on Spindle Morphology in BS-C-1 Cells This table illustrates the dose-dependent effect of monastrol on the formation of monopolar spindles in mitotic BS-C-1 cells after a 4-hour treatment. Data is derived from experimental findings. researchgate.net
| This compound Concentration (µM) | Percentage of Mitotic Cells with Monoastral Spindles |
| 0 (Control) | ~0% |
| 12.5 | ~20% |
| 25 | ~45% |
| 50 | ~70% |
| 100 | ~90% |
| 200 | ~90% |
Data adapted from Kapoor et al. (2000). researchgate.net
The elongation of the mitotic spindle during anaphase B is a critical step that further separates the segregated sister chromatids. nih.govvirginia.edu This process is driven, in large part, by the sliding of antiparallel microtubules against each other within the spindle midzone, a mechanism powered by plus-end-directed motor proteins like kinesin-5 (Eg5). elifesciences.orgfrontlinegenomics.combiorxiv.org
By inhibiting Eg5, this compound effectively disrupts this microtubule sliding activity. elifesciences.org This inhibition prevents the generation of the outward forces required to push the spindle poles apart and elongate the spindle. elifesciences.orgelifesciences.org While this compound's most prominent effect is the prevention of initial spindle pole separation, its inhibitory action on Eg5 also means it would block the subsequent spindle elongation that characterizes a normal anaphase. elifesciences.orgembopress.org The stability of kinetochore-microtubule attachments has been shown to be essential for limiting spindle elongation, a process influenced by the balance of motor protein activity. embopress.org
Impact on Cell Cycle Progression and Regulation
This compound's disruption of the mitotic spindle has profound effects on the cell's ability to progress through the cell cycle. It does not, however, appear to affect the progression through the S and G2 phases, indicating a mitosis-specific effect. nih.govnih.gov
Cells treated with this compound are unable to form a proper bipolar spindle and thus cannot satisfy the requirements for transitioning from metaphase to anaphase. nih.gov This leads to a specific and reversible arrest in the M phase of the cell cycle. nih.govresearchgate.net The chromosomes condense, but instead of aligning on a metaphase plate between two poles, they surround the single pole of the monoaster. nih.gov This mitotic arrest is persistent for many hours in the presence of the compound. nih.gov The failure to properly align chromosomes and establish bipolar attachments triggers a cellular surveillance mechanism that halts the cell cycle. mdpi.comcolby.edu
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. wikipedia.orgmdpi.com It prevents the onset of anaphase until all chromosomes have their kinetochores properly attached to microtubules from opposite spindle poles (biorientation). wikipedia.orghubrecht.eu Unattached or improperly attached kinetochores generate a "wait-anaphase" signal that inhibits the anaphase-promoting complex (APC/C). mdpi.comembopress.org
In this compound-treated cells, the formation of monopolar spindles leads to frequent erroneous kinetochore-microtubule attachments. nih.govresearchgate.net A common error is syntelic orientation, where both sister kinetochores of a chromosome attach to microtubules emanating from the same spindle pole. nih.gov These improper attachments activate the SAC. nih.govfrontiersin.org Studies have demonstrated the localization of key SAC proteins, such as Mitotic Arrest-Deficient protein 2 (Mad2), to a subset of kinetochores in this compound-arrested cells. nih.govnih.gov The presence of Mad2 on these kinetochores, even those that have attached microtubules, indicates that microtubule attachment alone is not sufficient to satisfy the checkpoint and that the lack of proper bipolar tension sustains the SAC signal. nih.govnih.gov This sustained activation of the SAC is directly responsible for the mitotic arrest observed in these cells. nih.govfrontiersin.org
Downstream Cellular Responses to Prolonged Mitotic Arrest
Prolonged mitotic arrest induced by this compound triggers several downstream cellular responses, primarily culminating in either cell death or an exit from mitosis without proper cell division, a phenomenon known as mitotic slippage. One of the most prominent outcomes of sustained mitotic arrest is the induction of apoptosis, or programmed cell death. aacrjournals.org In various tumor cell lines, the blockage of the mitotic kinesin Eg5 by this compound leads to a characteristic monoastral spindle phenotype, mitotic arrest, and subsequent apoptosis. aacrjournals.org This apoptotic response has been observed in different human cell lines, such as AGS and HT29 cells, and is often accompanied by mitochondrial membrane depolarization and the cleavage of poly-ADP-ribose polymerase 1 (PARP-1). nih.gov In some cell lines like AGS, this process also involves the significant cleavage of procaspases 8 and 3. nih.gov
However, not all cells undergo apoptosis following a this compound-induced mitotic arrest. An alternative fate is mitotic slippage, where cells exit mitosis without segregating their chromosomes and enter a pseudo-G1 state. aacrjournals.org This outcome is particularly evident in cells with a compromised spindle assembly checkpoint (SAC). For instance, in HeLa cells depleted of the SAC proteins BubR1 or Mad2, this compound-induced mitotic arrest is impaired, and cells tend to exit mitosis without proper division. aacrjournals.org Specifically, a significant percentage of BubR1-depleted cells treated with this compound exit into a pseudo-G1 state, while a smaller fraction manages to undergo chromosome segregation and cell division despite the initial monoastral spindle. aacrjournals.org In contrast, Mad2-depleted cells arrested with this compound exclusively exit into a G1-like state without any observed cell division. aacrjournals.org
The duration of the mitotic arrest can influence the cellular outcome. In untransformed human cells, a prolonged prometaphase induced by agents like this compound can lead to a G1 arrest in the daughter cells, even if the mother cell completes mitosis. nih.gov This post-mitotic arrest is mediated by the p53 protein and is a mechanism to prevent the proliferation of cells that have experienced mitotic problems. biorxiv.orgbiorxiv.org This response is not specific to a particular antimitotic agent, as similar outcomes are observed with other drugs that prolong mitosis. nih.gov
Table 1: Cellular Fates Following this compound-Induced Mitotic Arrest in Different Cellular Contexts
| Cell Line/Condition | Primary Response to Prolonged Arrest | Key Molecular Events | Reference |
|---|---|---|---|
| HeLa (SAC proficient) | Apoptosis | Activation of the spindle checkpoint, mitotic arrest, programmed cell death. | aacrjournals.org |
| HeLa (BubR1-depleted) | Mitotic slippage (pseudo-G1 state), some cell division. | Impaired mitotic arrest, chromosome decondensation. | aacrjournals.org |
| HeLa (Mad2-depleted) | Mitotic slippage (pseudo-G1 state), no cell division. | Impaired mitotic arrest, rapid exit from mitosis. | aacrjournals.org |
| AGS | Apoptosis | Mitochondrial membrane depolarization, PARP-1 cleavage, procaspase 8 and 3 cleavage. | nih.gov |
| HT29 | Apoptosis | Mitochondrial membrane depolarization, PARP-1 cleavage. | nih.gov |
| RKO | Mitotic slippage, death in mitosis, successful division. | Varied responses depending on individual cell trajectories. | researchgate.net |
Effects on Chromosome Segregation Fidelity
This compound's inhibition of the Eg5 kinesin has a direct and profound impact on the fidelity of chromosome segregation by inducing aberrant chromosomal alignment and attachment to the mitotic spindle. The formation of a bipolar spindle is essential for the correct biorientation of sister chromatids, where each sister kinetochore attaches to microtubules emanating from opposite spindle poles. By preventing centrosome separation, this compound treatment results in the formation of monopolar spindles, or "monoasters". nih.govnih.gov
In cells treated with this compound, chromosomes are often found in a "rosette-like" arrangement surrounding the single microtubule aster. uni-konstanz.de A frequent consequence of this monopolar spindle structure is the malorientation of chromosomes. One of the most common forms of incorrect attachment observed is syntelic orientation, where both sister kinetochores of a chromosome attach to microtubules originating from the same spindle pole. nih.govnih.govrupress.org This type of attachment is inherently unstable and prevents the generation of tension across the sister kinetochores that is normally required to satisfy the spindle assembly checkpoint.
Studies have shown that in this compound-treated cells, the mitotic arrest-deficient protein 2 (Mad2), a key component of the spindle assembly checkpoint, localizes to a subset of kinetochores, indicating that the checkpoint is activated in response to these attachment errors. nih.govnih.gov Interestingly, Mad2 has been observed on some kinetochores that are already attached to microtubules, suggesting that microtubule attachment alone is not sufficient to satisfy the checkpoint in the absence of bipolar tension. nih.govnih.gov
Furthermore, the depletion of certain proteins involved in chromosome alignment can exacerbate the effects of this compound. For example, the depletion of the microtubule-associated protein RECQL4 in this compound-treated human cells leads to the formation of asymmetric monoasters. life-science-alliance.org The correction of these erroneous attachments, such as syntelic orientations, is an active process that can be studied using this compound washout experiments. When this compound is removed, cells attempt to form a bipolar spindle and correct the attachment errors. molbiolcell.org
A direct consequence of the aberrant chromosome attachments induced by this compound is an increased incidence of aneuploidy, an abnormal number of chromosomes in a cell. timtec.net The failure to establish correct biorientation and the subsequent missegregation of chromosomes during anaphase are primary mechanisms through which this compound can lead to aneuploidy. researchgate.net
Transient exposure of cells to this compound, followed by its removal (washout), can lead to an increase in chromosome missegregation. rupress.org Even if cells manage to overcome the mitotic arrest and proceed to anaphase after this compound washout, the preceding period of abnormal attachments increases the likelihood of errors. For instance, time-lapse microscopy of HCT116 cells recovering from this compound treatment has shown the presence of lagging chromatids during anaphase. rupress.org These lagging chromosomes are a hallmark of merotelic attachment, where a single kinetochore is attached to microtubules from both spindle poles, a condition that can also be promoted by recovery from a this compound-induced arrest. pnas.org
Studies in various cellular models have demonstrated a significant increase in the rate of chromosome missegregation and aneuploidy following this compound treatment. In human RPE-1 and HCT116 cells, recovery from a this compound-induced mitotic arrest leads to a substantial increase in the percentage of cells with a deviant chromosome number compared to untreated cells. rupress.org Similarly, in mouse oocytes, transient exposure to this compound during meiosis I resulted in a significant increase in the frequencies of premature centromere separation and aneuploidy in the resulting metaphase II oocytes. timtec.net This suggests that the disruption of spindle geometry by this compound predisposes cells to aneuploidy. timtec.net The formation of micronuclei, which often arise from lagging chromosomes, is another observed outcome following this compound treatment and washout, further contributing to genomic instability. nih.gov
Table 2: Effects of this compound on Chromosome Segregation and Aneuploidy in Cellular Models
| Cellular Model | Effect of this compound Treatment/Washout | Observed Aberrations | Reference |
|---|---|---|---|
| HCT116 cells | Increased chromosome missegregation. | Lagging chromatids in anaphase, increased micronuclei formation. | rupress.orgpnas.org |
| RPE-1 cells | Increased percentage of cells with deviant chromosome numbers. | Lagging chromatids, increased micronuclei formation. | rupress.orgnih.gov |
| Mouse oocytes | Increased frequency of aneuploidy. | Monoastral spindles, chromosome displacement, premature centromere separation. | timtec.net |
| HeLa cells | Increased micronuclei formation from lagging chromosomes. | Erroneous kinetochore-microtubule attachments. | nih.gov |
Reversibility and Irreversibility of this compound's Cellular Effects
A key characteristic of this compound's cellular effects is their rapid reversibility upon removal of the compound. nih.govrupress.org This feature has made this compound a valuable tool for studying mitotic processes, as it allows for the synchronization of cells in a specific mitotic state and the subsequent observation of their progression upon release.
Washout experiments have consistently demonstrated that the mitotic arrest induced by this compound is not permanent. uni-konstanz.de When this compound is washed out from the cell culture medium, cells that were arrested with monoastral spindles can quickly re-establish bipolar spindles and proceed through mitosis. nih.govrupress.org For example, in BS-C-1 cells, the replacement of monoasters with bipolar spindles occurs within 15 minutes of this compound removal. nih.gov These cells then progress to metaphase, with chromosomes aligned at the metaphase plate, and subsequently enter anaphase and cytokinesis. nih.gov Essentially all cells arrested in mitosis by a 4-hour treatment with this compound were observed to complete mitosis after the compound was washed out. uni-konstanz.de
This reversibility is also observed at the subcellular level. The inhibition of the Eg5 motor protein's microtubule-gliding activity by this compound is reversible in vitro. uni-konstanz.de This indicates that this compound does not form a permanent covalent bond with its target, allowing for the restoration of Eg5 function upon the compound's dissociation.
While the primary mitotic block is reversible, the downstream consequences of the transient arrest, such as chromosome missegregation, can lead to irreversible genomic changes like aneuploidy. timtec.netresearchgate.net Therefore, although the cell can recover from the immediate effects of Eg5 inhibition and proceed with cell division, it may carry forward the errors in chromosome segregation that occurred during the period of drug exposure. The induction of apoptosis in a subset of cells is also an irreversible outcome of prolonged arrest. aacrjournals.orgnih.gov Thus, this compound's effects can be viewed as a two-tiered phenomenon: the initial inhibition of Eg5 and the resulting mitotic arrest are reversible, but the cellular responses to this arrest, including apoptosis and aneuploidy, are largely irreversible.
Structure Activity Relationships Sar and Rational Design in Monastroline Research
Elucidation of Key Pharmacophores for Kinesin-5 Inhibition
The inhibitory action of Monastroline is non-competitive with respect to ATP and microtubules, indicating it binds to an allosteric site on the Eg5 motor domain. nih.gov Specifically, it forms an Eg5-ADP-monastrol ternary complex, which inhibits the release of ADP and stalls the motor protein. nih.gov The identification of the structural features essential for this interaction is crucial for designing more effective inhibitors.
The core of this compound is a dihydropyrimidine (B8664642) scaffold, a product of Biginelli condensation chemistry. nih.gov SAR studies have pinpointed several structural components that are fundamental to its inhibitory function against Kinesin-5 (also known as KSP or KIF11). sunderland.ac.ukresearchgate.net
The Dihydropyrimidine Ring: This heterocyclic ring system is the central scaffold of this compound and its analogues. It serves as the foundational structure upon which other key functional groups are positioned for interaction with the binding pocket on Eg5.
The Thione Group: this compound contains a thione group (C=S) at the C2 position of the dihydropyrimidine ring. Research into analogues has shown that modifications at this position are critical. For instance, replacing the sulfur with an oxygen (a carbonyl group) can be crucial for maintaining or enhancing kinesin inhibitory activity. nih.gov
The Phenyl Ring: A phenyl group at the C4 position is a common feature. The substitution pattern on this ring can influence potency, although some studies have found that the presence of an electron-withdrawing group on this ring did not have a significant impact on activity. nih.gov
The Hydroxyphenyl Moiety: The ester group at the C5 position contains a phenol. This part of the molecule is also significant for its interaction within the allosteric binding site.
Kinetic studies have revealed that the S-enantiomer of this compound is more active than the R-enantiomer, highlighting the stereospecificity of the interaction with the Eg5 protein. nih.gov
C2 Position: The substitution at the C2 position of the core ring structure is critical for inhibitory activity. Studies comparing analogues have emphasized the vital role of the carbonyl group (C=O) at this position for potent kinesin inhibition. nih.gov
C4 Phenyl Ring Substituents: While the phenyl ring itself is important, modifications to it have yielded mixed results. However, the design of potent analogues has successfully incorporated moieties like a 1,2-methylenedioxybenzene group at this position, leading to compounds with significantly lower IC₅₀ values compared to the parent this compound. nih.gov
C5 Ester and C6 Methyl Groups: The ethyl ester at C5 and the methyl group at C6 of the dihydropyrimidone core are key features. Altering the ester can modulate activity, and this position is a frequent target for modification in the design of new analogues.
The following table summarizes the activity of this compound and some of its analogues, illustrating the impact of structural modifications.
| Compound | C4-substituent | IC₅₀ (µM) for Kinesin Eg5 |
| Monastrol (B14932) | Phenyl | 14 - 20 |
| Dimethylenastron | 3,4-methylenedioxyphenyl | 0.2 |
| Enastron | 3-hydroxyphenyl | >10 (relative potency) |
| Analogue 12a | 1,2-methylenedioxybenzene | 1.2 |
Data sourced from multiple studies. nih.govnih.govmedchemexpress.com Note: IC₅₀ values can vary between different assay conditions.
Computational Approaches to this compound Analogue Design
Computational chemistry has become an indispensable tool in the rational design of novel Kinesin-5 inhibitors based on the this compound scaffold. These methods allow for the prediction of binding interactions and the prioritization of synthetic targets, accelerating the drug discovery process. icm.edu.platp.ag
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imist.ma In this compound research, docking simulations are extensively used to place analogues into the allosteric binding pocket of Eg5, which is formed by the α2 helix, loop L5, and the α3 helix. nih.govnih.gov
These simulations help to:
Visualize Binding: Provide a three-dimensional model of how the inhibitor fits into the binding site. nih.govnih.gov
Identify Key Interactions: Reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the pocket. nih.gov Docking studies have confirmed that interactions with residues like Leu292, Leu293, and Ile299 are important. nih.gov
Predict Binding Affinity: Score potential analogues based on their predicted binding energy, helping to select the most promising candidates for synthesis.
Guide Analogue Design: Suggest modifications to the this compound scaffold that could enhance binding affinity by forming additional favorable interactions with the protein.
For example, docking studies have been used to rationalize the increased potency of certain analogues, demonstrating how they achieve a better fit or form stronger hydrogen bonds within the Eg5 allosteric site compared to this compound itself. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time, complementing the static picture offered by molecular docking. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose and the conformational changes in the protein upon inhibitor binding. nih.govbiorxiv.org
In the context of this compound and Kinesin-5, MD simulations are used to:
Assess Binding Stability: Confirm that a docked inhibitor remains stably bound within the allosteric pocket over the course of the simulation (e.g., up to 200 nanoseconds). nih.gov
Analyze Conformational Changes: Study how the binding of an inhibitor affects the conformation of key structural elements of Eg5, such as loop L5, which is critical for its inhibitory mechanism.
Calculate Binding Free Energies: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of the binding free energy of the inhibitor-protein complex. researchgate.net
These simulations have shown that the allosteric pocket is dynamic, and its shape can be altered by the nucleotide-binding state of the protein, which in turn affects inhibitor binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma For Kinesin-5 inhibitors, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable.
The process involves:
Data Set: A series of this compound analogues with known inhibitory activities (e.g., IC₅₀ values) is selected. imist.ma
Molecular Modeling: 3D structures of the compounds are generated and aligned based on a common scaffold.
Field Calculation: Steric and electrostatic fields (in CoMFA) or other similarity indices (in CoMSIA) are calculated around each molecule.
Statistical Analysis: A statistical model is built to correlate the variations in these fields with the observed biological activity. imist.ma
The resulting QSAR models can be used to:
Predict Activity: Estimate the inhibitory potency of newly designed, unsynthesized analogues.
Generate Contour Maps: Visualize the regions in 3D space where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease activity. These maps provide intuitive guidance for designing more potent inhibitors. imist.maimist.ma
Through these integrated computational and experimental approaches, the development of this compound-based Kinesin-5 inhibitors continues to advance, providing a promising avenue for novel cancer therapeutics.
Design Principles for Modulating Monastrol's Selectivity and Efficacy as a Research Probe
The discovery of monastrol as a specific, cell-permeable inhibitor of the mitotic kinesin Eg5 has spurred extensive research into its structure-activity relationships (SAR) to develop more potent and selective research probes. emerginginvestigators.orgsemanticscholar.org Monastrol binds to an allosteric pocket on the Eg5 motor domain, formed by loop L5, helix α2, and helix α3, which is distant from the ATP-binding site. nih.govaacrjournals.orgtandfonline.com This allosteric inhibition mechanism, which prevents ADP release and reduces the motor's affinity for microtubules, provides a unique basis for designing selective inhibitors. tandfonline.comnih.gov The principles guiding the rational design of monastrol analogs focus on optimizing interactions within this specific binding pocket to enhance both efficacy and selectivity.
Key structural features of the monastrol scaffold have been systematically modified to probe their roles in Eg5 inhibition. These include the dihydropyrimidine (DHPM) core, the C4-phenyl ring, the C5-ester group, and the C2-thioxo group. semanticscholar.orgresearchgate.net
The Dihydropyrimidine Core and C2/N3 Positions: The DHPM scaffold is central to monastrol's activity. The thione group at the C2 position is a critical determinant of potency. SAR studies have consistently shown that replacing the sulfur atom with an oxygen atom (oxo-monastrol) significantly reduces inhibitory activity. semanticscholar.orgresearchgate.net This suggests that the thione group plays a crucial role in binding, potentially through specific interactions within the allosteric pocket. Furthermore, introducing hydrophobic moieties at the C2-N3 region has been explored to enhance binding. semanticscholar.orgresearchgate.net
The C4-Phenyl Ring: The substitution pattern on the C4-phenyl ring is a major factor influencing the potency of monastrol analogs. The hydroxyl group at the meta-position (3'-OH) of this ring is particularly important for activity. semanticscholar.orgresearchgate.net Its removal or relocation to other positions on the phenyl ring generally leads to a decrease in inhibitory potency. This hydroxyl group is believed to act as a hydrogen bond donor, forming a critical interaction with the side chain of Glu116 in the Eg5 binding pocket. nih.govtandfonline.com Any modification that disrupts this hydrogen bond significantly diminishes the compound's activity. nih.gov
The C5 and C6 Positions: Modifications at the C5 and C6 positions of the DHPM ring have yielded some of the most significant improvements in potency. The ethyl ester at the C5 position can be altered, though in silico studies suggest a carboxylic acid group at this position could be beneficial. semanticscholar.org A notable advancement came from the annelation across the C5-C6 bond, leading to bicyclic analogs like dimethylenastron. nih.govscispace.com This structural modification, which creates a tetrahydro-quinazoline skeleton, locks the conformation and can lead to a substantial increase in potency, with some analogs being up to 100 times more active than monastrol itself. nih.govscispace.com
Stereoselectivity: Monastrol is a chiral molecule, and its activity is stereospecific. The naturally occurring, more active enantiomer is (S)-monastrol. nih.gov The crystal structure of Eg5 in complex with (S)-monastrol reveals specific interactions that are not as favorable for the (R)-enantiomer. nih.gov However, intriguingly, research on monastrol derivatives has shown that this stereochemical preference is not absolute. A keto-derivative of monastrol, named Mon-97, demonstrated that the (R)-enantiomer could bind more potently than the (S)-form, broadening the possibilities for rational drug design. proteopedia.org This highlights that the optimal chirality can depend on the specific substitution pattern of the analog. proteopedia.orgsums.ac.ir
Selectivity: The selectivity of monastrol for Eg5 over other kinesins is attributed to the low sequence conservation of the allosteric binding pocket among different kinesin family members. nih.gov Loop 5, a key component of this pocket, is highly divergent across kinesin classes, providing a structural basis for inhibitor specificity. nih.gov Design principles for maintaining or improving selectivity therefore focus on maximizing interactions with Eg5-specific residues (like Glu116, Arg119, Ala133, Pro137, Leu214, and Ala218) within this unique pocket, while avoiding features that might lead to off-target binding. nih.govtandfonline.com By systematically applying these design principles, researchers have been able to develop second-generation monastrol derivatives with significantly enhanced efficacy, providing more powerful tools for investigating the mitotic process. aacrjournals.org
Table 1: Structure-Activity Relationship of Monastrol and Key Analogs
| Compound | R1 (C4-Phenyl) | R2 (C2) | Core Structure | IC₅₀ (Eg5 ATPase Inhibition) | Relative Potency |
| (S)-Monastrol | 3-hydroxyphenyl | Thio (S) | Dihydropyrimidine | ~14 µM tocris.com | Baseline |
| (R)-Monastrol | 3-hydroxyphenyl | Thio (S) | Dihydropyrimidine | >200 µM researchgate.net | Inactive |
| Oxo-monastrol | 3-hydroxyphenyl | Oxo (O) | Dihydropyrimidine | Weakly active/Inactive semanticscholar.orgresearchgate.net | Reduced |
| Enastron | 3-hydroxyphenyl | Thio (S) | Dihydropyrimidine (modified) | Not specified, but ~10x more potent than monastrol scispace.com | Increased |
| Dimethylenastron | 3-hydroxyphenyl | Thio (S) | Tetrahydro-quinazoline | Not specified, but up to 100x more potent than monastrol scispace.com | Significantly Increased |
| Mon-97 ((R)-enantiomer) | 4-chlorophenyl | Oxo (O) | Dihydropyrimidine | 110 nM (basal) proteopedia.org | Significantly Increased |
| Analog 2 (Derivative) | Phenyl | Thio (S) | Dihydropyrimidine | Inactive researchgate.net | Inactive |
Monastroline As a Chemical Biology Probe for Mechanistic Studies
Utilization in Probing Kinesin-5 Function in Mitotic Spindle Formation
Monastrol (B14932) specifically inhibits the motility of the Kinesin-5 motor protein Eg5, which is essential for establishing and maintaining the bipolarity of the mitotic spindle. idexlab.com By arresting cells in mitosis with a characteristic "mono-astral" spindle phenotype—a radial array of microtubules surrounded by chromosomes—monastrol has enabled detailed investigations into the roles of Eg5. nih.govrupress.org
Deciphering Molecular Mechanisms of Spindle Assembly and Maintenance
Monastrol has been instrumental in clarifying the molecular action of Eg5 during spindle formation. It acts as an allosteric, ATP-non-competitive inhibitor, binding to a loop in the Eg5 motor domain that is distinct from the ATP-binding site. Current time information in Bangalore, IN. This binding prevents the release of ADP from the motor domain, trapping Eg5 in a state with low affinity for microtubules and inhibiting its force-generating capacity. Current time information in Bangalore, IN.nih.gov This mechanism effectively halts the outward pushing forces that Eg5 normally exerts on antiparallel microtubules, which is a critical step for separating the centrosomes to form a bipolar spindle. gbiosciences.com
Studies using monastrol have demonstrated that while Eg5 activity is crucial for the separation of spindle poles, it is not required for centrosome duplication or progression through the S and G2 phases of the cell cycle. rupress.org The mitotic arrest induced by monastrol is also rapidly reversible; upon washout of the compound, the monoastral spindles can quickly transition to bipolar spindles, and the cell proceeds through division. rupress.org This reversibility has made monastrol a powerful tool for time-resolved studies of spindle dynamics.
| Feature | Description |
| Target | Kinesin-5 (Eg5) |
| Mechanism | Allosteric, ATP-non-competitive inhibition |
| Cellular Phenotype | Mitotic arrest with monoastral spindles |
| Effect on Eg5 ATPase | Inhibits basal and microtubule-stimulated ADP release |
| Reversibility | Rapidly reversible upon washout |
Investigating Coordination between Kinesin-5 and Other Mitotic Motors
By selectively inhibiting Kinesin-5, monastrol allows researchers to probe the functions of and interplay with other mitotic motors. The formation of a stable bipolar spindle relies on a balance of forces generated by multiple motor proteins. When the outward force from Kinesin-5 is ablated by monastrol, the inward-pulling forces generated by other motors, such as cytoplasmic dynein, become dominant, leading to the collapse of the spindle into a monoaster. rupress.org
Imaging bipolar spindles in the presence of monastrol has allowed for direct observation of these counteracting forces. rupress.org Furthermore, comparing the effects of monastrol with the depletion of other kinesins, like Kinesin-6 or Kinesin-12, has highlighted the unique and non-redundant roles each motor plays in organizing microtubule polarity and architecture within the dendrites of neurons, a context outside of mitosis where these motors also function. aacrjournals.org This selective inhibition provides a method to deconstruct the complex mechanical system of the spindle and understand how the coordinated actions of multiple motors achieve the precise organization required for chromosome segregation.
Applications in Phenotypic Screening for Novel Mitosis Modulators
The discovery of monastrol is a landmark example of the power of phenotype-based screening in chemical biology. nih.govresearchgate.net It was identified from a library of over 16,000 small molecules in a screen designed to find compounds that perturb mitosis without targeting tubulin, the target of many classical antimitotic drugs. nih.gov The initial high-throughput screen used an immunodetection assay to identify compounds that increased the phosphorylation of nucleolin, a marker for mitotic entry. nih.gov
Hits from this primary screen were then subjected to a secondary, image-based screen where their effects on microtubule and chromatin organization were visually assessed in cultured cells. Monastrol was identified as a compound that caused cells to arrest in mitosis with monopolar spindles. nih.govresearchgate.net Subsequent in vitro motility assays confirmed that monastrol specifically inhibited the motor activity of Eg5. nih.gov This discovery validated the phenotypic screening approach as a powerful strategy for identifying highly specific inhibitors of novel targets and paved the way for the discovery of other Kinesin-5 inhibitors, such as S-trityl-L-cysteine (STLC). nih.govjove.com
Development of Monastroline-Based Fluorescent and Biotinylated Probes
To further leverage monastrol as a chemical probe, derivatives functionalized with fluorescent tags or biotin (B1667282) have been developed. These probes enable more sophisticated studies of Kinesin-5, including its dynamics in living cells and its network of protein interactions.
Imaging Kinesin-5 Distribution and Dynamics within Living Cells
While direct imaging of fluorescently-labeled monastrol is not a common technique, researchers have synthesized fluorescent analogs. For instance, new monastrol analogs have been conjugated with coumarin (B35378) scaffolds, which are known for their fluorescent properties and utility in live-cell imaging. researchgate.net These fluorescent derivatives are being explored for their potential as tracers. researchgate.net
An alternative and widely used approach is to visualize the effects of monastrol on fluorescently-tagged components of the mitotic spindle. Live-cell imaging experiments frequently use cells expressing fluorescently-tagged proteins like GFP-tubulin or the microtubule end-binding protein EB3 to monitor microtubule dynamics in real-time following monastrol treatment. jove.combiologists.com This has been crucial for observing processes like spindle collapse and the inhibition of poleward microtubule flux. biologists.comrupress.org Similarly, studying the inhibition of GFP-tagged Eg5 by monastrol in single-molecule fluorescence assays has provided detailed insights into how the inhibitor modulates the motor's processive movement along microtubules.
Affinity-Based Proteomic Profiling for Identification of Interacting Partners
To identify the binding partners of Kinesin-5, researchers have designed monastrol derivatives suitable for affinity-based proteomics. The synthesis of monastrol analogs has led to the identification of structure-activity relationships that can be used to design an affinity matrix. nih.govcapes.gov.brresearchgate.net Such a matrix, which involves immobilizing a monastrol derivative onto a solid support like a resin, can be used for the efficient purification of Eg5 from crude eukaryotic cell lysates. nih.govcapes.gov.brresearchgate.net
This affinity purification technique is a cornerstone of chemical proteomics. A biotinylated monastrol analog, for example, can be introduced into cell lysates, where it will bind to Eg5. The entire Eg5-probe complex can then be captured using an avidin-coated resin. gbiosciences.comnih.gov After washing away non-specific binders, the captured proteins can be eluted and identified using mass spectrometry. This approach not only confirms Eg5 as the primary target but also enables the discovery of other proteins that may be part of the Kinesin-5 complex, providing a broader view of its cellular interaction network. rupress.orgresearchgate.net
Advancements in Monastroline Analog Development for Enhanced Research Utility
Design Strategies for Improved Selectivity and Potency of Research Probes
The goal of developing improved research probes based on monastrol (B14932) is to create molecules with higher potency, greater selectivity for Eg5 over other kinesins, and potentially different or more stable modes of interaction. These enhanced tools allow for more precise dissection of Eg5's functions in mitosis and other cellular processes.
Medicinal Chemistry Approaches for Structure-Guided Optimization
The elucidation of the crystal structure of the Eg5 motor domain in complex with monastrol provided an atomic-level blueprint for rational, structure-guided design. researchgate.net This has enabled medicinal chemists to employ several sophisticated strategies to optimize the monastrol scaffold. osu.edu
One key approach is structure-based drug design (SBDD) , which uses the 3D structure of the target-ligand complex to design new molecules with improved binding affinity and specificity. nih.gov By analyzing the interactions between monastrol and the allosteric pocket of Eg5, chemists can identify opportunities to introduce new functional groups that form additional hydrogen bonds, van der Waals interactions, or hydrophobic contacts with the protein, thereby increasing potency.
Another strategy involves creating "privileged structures" , which are molecular scaffolds capable of binding to multiple biological targets. nih.gov The dihydropyrimidine (B8664642) core of monastrol can be considered a privileged structure, and chemists can modify its substituents to fine-tune its activity and selectivity for Eg5. cbijournal.comresearchgate.net
Fragment-based drug discovery (FBDD) principles can also be applied. frontiersin.org This involves identifying small molecular fragments that bind to adjacent sites on the protein target and then linking or merging them to create a larger, more potent molecule. While monastrol itself was discovered through phenotypic screening, its binding mode can inform FBDD approaches to identify novel binders in the same allosteric pocket. nih.govfrontiersin.org
Synthesis and Evaluation of Monastroline Derivatives with Modified Scaffolds
Guided by structural insights, numerous monastrol derivatives have been synthesized and evaluated. A notable example is a keto-derivative of monastrol, named Mon-97 . nih.gov Crystallographic studies of Mon-97 in complex with human Eg5 revealed a surprising finding: the (R)-enantiomer was bound in the active site, in contrast to monastrol, where the (S)-enantiomer is the more active form. nih.gov Further biochemical assays confirmed that for the Mon-97 family, the (R)-enantiomer was indeed more potent, with an IC₅₀ value of 150 nM in microtubule-stimulated ATPase assays, compared to 650 nM for its (S)-enantiomer. nih.gov This discovery significantly broadened the scope for rational drug design, demonstrating that potent Eg5 inhibitors could be developed from either enantiomeric series of the dihydropyrimidine scaffold. nih.gov
Other derivatives have also been developed with modifications aimed at improving potency. For example, Dimethylenastron is a potent kinesin Eg5 inhibitor with an IC₅₀ of 200 nM. medchemexpress.com These efforts have yielded a range of monastrol-based probes with potencies in the nanomolar range, representing a significant improvement over the original compound's micromolar activity. cbijournal.com
| Derivative | Stereoselectivity | Potency (IC₅₀) | Key Finding |
| (S)-Monastrol | (S)-enantiomer active | ~14 µM medchemexpress.com | Prototype allosteric inhibitor. nih.gov |
| Mon-97 | (R)-enantiomer more active | 150 nM (R-form) | Reversed stereoselectivity compared to monastrol. nih.gov |
| Dimethylenastron | Not specified | 200 nM | A potent derivative from scaffold modification. medchemexpress.com |
Exploration of Novel Kinesin-5 Inhibitor Scaffolds Inspired by this compound's Mechanism
The success of monastrol as an allosteric inhibitor prompted the search for new chemical scaffolds that could target the same druggable pocket on Eg5 or inhibit the kinesin through similar mechanisms. This has led to the discovery of a chemically diverse set of inhibitors, some of which have progressed into clinical trials. cbijournal.com
Identification of Chemically Diverse Inhibitors Exhibiting this compound-like Effects
High-throughput screening and other discovery methods have identified several classes of Eg5 inhibitors that are structurally distinct from monastrol but produce the same characteristic "mono-astral" spindle phenotype. nih.gov
One of the most important is S-trityl-L-cysteine (STLC) . nih.govcbijournal.com STLC is a tight-binding, allosteric inhibitor that, like monastrol, targets the loop L5 pocket. nih.gov However, it binds more tightly than monastrol due to a faster association rate and a slower dissociation rate. nih.gov
Other scaffolds that have been identified include quinazoline (B50416) derivatives like Ispinesib , and compounds such as EMD534085 and MK-0731 , all of which have been investigated in clinical settings. cbijournal.com Natural products have also been found to inhibit Kinesin-5, including Terpendole E and Gossypol . cbijournal.commedchemexpress.com These discoveries demonstrated that the allosteric pocket of Eg5 could accommodate a wide variety of chemical structures, providing multiple starting points for inhibitor development.
Structure-Guided Optimization of Next-Generation Kinesin-5 Inhibitors
The development of these novel scaffolds has been greatly accelerated by structure-guided optimization. Co-crystal structures of Eg5 with inhibitors like STLC have provided detailed insights into their binding modes, revealing key hydrophobic, π-stacking, and hydrogen bonding interactions. nih.gov This structural information is invaluable for optimizing next-generation inhibitors.
For instance, the development of the potent HSET (Kinesin-14) inhibitor AZ82 involved high-throughput screening of hundreds of thousands of compounds, followed by a rapid, iterative medicinal chemistry campaign to optimize the initial hits. nih.gov While targeting a different kinesin, this process exemplifies the strategies used to refine novel scaffolds.
More recent efforts have focused on targeting other allosteric sites on Eg5. For example, a novel allosteric pocket located between helices α4 and α6 has been identified and targeted by inhibitors like Eg5-IN-3 and benzimidazole (B57391) derivatives. medchemexpress.comresearchgate.net Another compound, GSK-1 , is an ATP-competitive inhibitor that binds at the interface of helices α4 and α6, but it uniquely traps the kinesin in a state of high affinity for the microtubule, a mechanism distinct from that of monastrol. nih.gov These new binding sites and mechanisms open up fresh avenues for designing highly selective and potent research probes. researchgate.netnih.gov
Comparative Analysis of this compound and Advanced Kinesin-5 Inhibitors in Research Applications
While monastrol remains a valuable and widely used tool, the development of more advanced inhibitors has provided researchers with a more sophisticated toolkit to probe the multifaceted roles of Kinesin-5. mdpi.comnih.gov These next-generation compounds offer advantages in potency, specificity, and mechanism of action.
| Inhibitor | Class/Type | Mechanism | Research Application Insight |
| Monastrol | Dihydropyrimidine | Allosteric; reduces microtubule affinity. nih.gov | Foundational tool for establishing Eg5's role in spindle bipolarity. mdpi.com |
| STLC | Cysteine derivative | Allosteric; tight-binding; reduces microtubule affinity. nih.govcbijournal.com | Higher potency allows for use at lower concentrations, reducing off-target risks. |
| FCPT | ATP-competitive | Induces tight-binding of Eg5 to microtubules. nih.gov | Revealed a potential role for Eg5 in spindle pole assembly, a different function than observed with monastrol-like inhibitors. nih.gov |
| PVZB1194 | Biphenyl-type | Does not prevent Eg5's interaction with binding partners like TPX2. nih.gov | Allows dissection of Eg5's motor activity from its role as a protein scaffold. nih.gov |
| PVEI0021 | STLC-type | Prevents Eg5 from binding to its protein partners. nih.gov | Useful for studying the consequences of disrupting the entire Eg5 protein complex. nih.gov |
| GSK-1 | Biaryl compound | ATP-competitive; stabilizes microtubule binding. nih.gov | Provides a tool to study the effects of trapping Eg5 on the microtubule track. nih.gov |
A key advantage of newer probes is their diverse mechanisms of action. Monastrol and STLC are allosteric inhibitors that cause Eg5 to release from microtubules. nih.gov In contrast, the ATP-competitive inhibitor FCPT induces a rigor-like state, locking Eg5 tightly onto microtubules. medchemexpress.comnih.gov This difference has been exploited to reveal new functions of Eg5. For example, using FCPT led to the observation that microtubule density was selectively lost at spindle poles, suggesting a role for Eg5 in pole assembly that was not apparent from studies with monastrol. nih.gov
Furthermore, different inhibitors can have distinct effects on Eg5's interactions with its binding partners. A study comparing two types of inhibitors, a biphenyl-type (PVZB1194 ) and an STLC-type (PVEI0021 ), found that while both inhibited Eg5's motor function, they had opposite effects on its protein-protein interactions. nih.gov PVZB1194-treated Eg5 could still interact with partners like TPX2 and Aurora-A, whereas PVEI0021 prevented these interactions. nih.gov This allows researchers to distinguish between the functions of Eg5 that require only its motor activity and those that depend on its ability to act as a scaffold for other mitotic proteins.
Emerging Research Frontiers and Future Directions in Monastroline Studies
Expanding the Repertoire of Monastroline-Based Chemical Biology Tools
The unique mechanism of action and specificity of this compound make it an excellent scaffold for the development of sophisticated chemical biology probes. chemicalprobes.org These tools are instrumental in dissecting complex biological processes with high spatial and temporal resolution.
One significant advancement is the creation of caged this compound analogs . For instance, a version of this compound's progenitor, HR22C16, has been modified with an o-nitrobenzyl protecting group. epdf.pub This "caged" compound is inactive until irradiated with a laser, which cleaves the protecting group and releases the active inhibitor. This technique allows researchers to control the inhibition of Eg5 with precise timing, enabling the study of its dynamic roles during different phases of mitosis. epdf.pub
Furthermore, the development of fluorescently-labeled this compound derivatives is a promising avenue. These probes would allow for the direct visualization of Eg5 localization and dynamics within living cells, providing insights into its subcellular distribution and interactions with other proteins. While not yet extensively reported, the synthesis of such probes is a logical next step in expanding the chemical biologist's toolkit.
The creation of This compound-based affinity matrices is another area with considerable potential. By immobilizing this compound on a solid support, researchers can perform pull-down assays to identify novel Eg5-interacting proteins and regulatory factors. This approach could uncover previously unknown components of the mitotic machinery and shed light on the regulation of Eg5 activity.
Finally, the generation of This compound-derived PROTACs (Proteolysis-Targeting Chimeras) represents a cutting-edge frontier. These bifunctional molecules would link this compound to an E3 ubiquitin ligase ligand, thereby targeting Eg5 for degradation rather than just inhibition. This would provide a powerful tool to study the long-term consequences of Eg5 depletion, complementing the acute effects observed with inhibitors.
| Tool Type | Description | Research Application | Reference |
|---|---|---|---|
| Caged this compound Analogs | Inactive derivatives of this compound that can be activated by light. | Provides temporal control over Eg5 inhibition to study its role at specific mitotic stages. | epdf.pub |
| Fluorescently-Labeled this compound | This compound conjugated to a fluorescent dye. | Enables real-time visualization of Eg5 localization and dynamics in live cells. | Hypothetical |
| This compound Affinity Matrices | This compound immobilized on a solid support. | Used for affinity chromatography to isolate and identify Eg5-interacting proteins. | Hypothetical |
| This compound-Based PROTACs | Bifunctional molecules that induce the degradation of Eg5. | Allows for the study of the effects of long-term Eg5 depletion. | Hypothetical |
Investigation of Kinesin-5 Roles in Non-Mitotic Cellular Processes Using this compound
While the role of Kinesin-5 in mitosis is well-established, emerging evidence suggests its involvement in non-mitotic cellular processes. nih.gov this compound is an invaluable tool for exploring these less-characterized functions.
A key area of investigation is the role of Kinesin-5 in neurons . wikipedia.org Although neurons are post-mitotic, they are enriched with Kinesin-5, which is found along the microtubule bundles in axons and dendrites. wikipedia.org Studies using this compound can help elucidate the function of Eg5 in neuronal development, morphogenesis, and the transport of cellular components along these microtubule tracks. wikipedia.orgbiorxiv.org For example, inhibiting Eg5 with this compound in cultured neurons could reveal its contribution to axonal growth and guidance. biorxiv.org
Another frontier is the potential involvement of Kinesin-5 in intracellular transport and organelle positioning in various cell types. The ability of Eg5 to slide microtubules relative to one another could be harnessed for functions beyond spindle formation. mdpi.com this compound treatment, coupled with advanced imaging techniques, can be used to probe whether Eg5 contributes to the organization of the microtubule cytoskeleton during interphase or its role in the positioning of the Golgi apparatus or other organelles.
Furthermore, the role of Eg5 in ciliogenesis and flagellar function is an area ripe for exploration. Cilia and flagella are microtubule-based structures, and the forces generated by motor proteins are crucial for their assembly and motility. The application of this compound to cells undergoing ciliogenesis or to organisms with motile flagella could uncover a novel function for Kinesin-5 in these processes.
Finally, recent studies in plants have revealed non-canonical roles for Eg5 in processes like chromosome segregation and cytokinesis , which differ from its functions in animal cells. nih.gov While this compound's efficacy in plant cells would need to be established, it could serve as a valuable tool to dissect these unique plant-specific functions of Kinesin-5. nih.gov
| Non-Mitotic Process | Potential Role of Kinesin-5 | Experimental Approach with this compound | Reference |
|---|---|---|---|
| Neuronal Development | Axonal growth, guidance, and microtubule organization. | Treating cultured neurons with this compound and observing effects on neurite outgrowth and morphology. | wikipedia.orgbiorxiv.org |
| Intracellular Transport | Positioning of organelles like the Golgi apparatus. | Using this compound in conjunction with live-cell imaging of fluorescently tagged organelles. | mdpi.com |
| Ciliogenesis | Assembly and function of cilia and flagella. | Applying this compound to cells during the formation of cilia and assessing structural or functional defects. | Hypothetical |
| Plant Cytokinesis | Organization of the phragmoplast microtubules. | Investigating the effects of this compound on cell plate formation in plant cells. | nih.gov |
Integration of this compound Research with Systems Biology and High-Throughput Approaches
The integration of this compound research with systems biology and high-throughput screening (HTS) methodologies is set to revolutionize our understanding of Eg5's cellular functions and its network of interactions. numberanalytics.com
High-throughput screening with this compound and its analogs can be employed to identify genetic and chemical modifiers of Eg5 inhibition. domainex.co.ukbccresearch.com For instance, a genome-wide siRNA or CRISPR/Cas9 screen in the presence of a sub-lethal dose of this compound could reveal genes that, when silenced, either enhance or suppress the cell's sensitivity to Eg5 inhibition. domainex.co.uk These "synthetic lethal" or "synthetic resistant" interactions can uncover novel pathways that impinge on Eg5 function or compensate for its loss. nih.gov
Chemoproteomics approaches can be used to map the cellular targets of this compound and its derivatives on a global scale. By using clickable or photo-affinity-labeled this compound probes in combination with mass spectrometry, researchers can identify not only Eg5 but also potential off-target binders. This is crucial for a comprehensive understanding of the compound's cellular effects.
Computational modeling and network analysis , hallmarks of systems biology, can be used to integrate data from these high-throughput experiments. numberanalytics.com By building network models of the mitotic spindle, researchers can simulate the effects of Eg5 inhibition by this compound and predict how perturbations in other network components might alter the outcome. This can lead to a more holistic understanding of the complex interplay of forces that govern spindle assembly and function. nih.gov
Furthermore, high-content imaging combined with automated analysis can provide a wealth of quantitative data on the phenotypic effects of this compound across a wide range of cell types and conditions. This can help to identify subtle but significant cellular responses to Eg5 inhibition that might be missed by more traditional, low-throughput methods.
| Approach | Description | Expected Outcome | Reference |
|---|---|---|---|
| High-Throughput Genetic Screens (siRNA/CRISPR) | Screening for genes that modify cellular sensitivity to this compound. | Identification of novel pathways that interact with or compensate for Eg5 function. | domainex.co.uknih.gov |
| Chemoproteomics | Using tagged this compound probes to identify binding partners in the proteome. | Global mapping of on-target and potential off-target interactions of this compound. | Hypothetical |
| Computational Modeling | Creating in silico models of the mitotic spindle to simulate Eg5 inhibition. | A predictive understanding of the force balance in the spindle and the effects of perturbations. | numberanalytics.comnih.gov |
| High-Content Imaging | Automated microscopy and image analysis to quantify cellular phenotypes. | Detailed, quantitative data on the diverse cellular responses to this compound treatment. | embl.org |
Unexplored Molecular and Cellular Targets of this compound Beyond Kinesin-5
While this compound is highly selective for Kinesin-5, the possibility of off-target effects, especially at higher concentrations, warrants investigation. nih.gov Identifying any such targets is crucial for the precise interpretation of experimental results and for the development of even more specific inhibitors.
One approach to uncover novel targets is through unbiased chemical proteomics . As mentioned earlier, techniques like affinity chromatography using immobilized this compound or the use of photo-reactive probes can help to identify proteins that bind to this compound within the cell. Subsequent validation of these hits would be necessary to confirm a direct interaction and functional consequence.
Another strategy involves phenotypic screening of this compound across a diverse panel of cell lines and organisms. The observation of unexpected phenotypes that cannot be readily explained by Eg5 inhibition might point towards the existence of other targets. For example, if this compound affects a process in a cell type that does not express Eg5, it would be a strong indicator of an off-target effect.
Computational approaches , such as target fishing or inverse docking, can also be employed. These methods use the chemical structure of this compound to screen databases of protein structures and predict potential binding partners. While these predictions require experimental validation, they can provide valuable leads for further investigation.
Finally, a careful analysis of the cellular effects of different structurally related analogs of this compound can be informative. If a particular analog retains a specific cellular effect while losing its ability to inhibit Eg5, this would suggest that the effect is mediated by an off-target interaction.
| Methodology | Principle | Potential Findings |
|---|---|---|
| Unbiased Chemical Proteomics | Using tagged this compound probes to pull down interacting proteins from cell lysates. | Identification of direct binding partners of this compound, including potential off-targets. |
| Phenotypic Screening | Observing the effects of this compound across a wide range of biological systems. | Discovery of unexpected cellular responses that may not be linked to Kinesin-5 inhibition. |
| Computational Target Fishing | Using the structure of this compound to predict binding to other proteins in silico. | A list of candidate off-targets for subsequent experimental validation. |
| Analog-Based Dissociation of Effects | Comparing the activities of this compound analogs that do or do not inhibit Eg5. | Separation of on-target from off-target effects based on structure-activity relationships. |
Methodological Innovations in this compound-Based Research and Analysis
Advances in research methodologies are continuously refining how we study the effects of chemical probes like this compound.
Advanced microscopy techniques , such as super-resolution microscopy (e.g., STED, PALM, STORM), are enabling the visualization of the mitotic spindle and the localization of Eg5 with unprecedented detail. Combining these techniques with this compound treatment can provide a nanoscale view of how Eg5 inhibition disrupts the intricate architecture of the spindle.
Single-molecule biophysics assays are providing deep insights into the motor properties of Eg5 and how they are modulated by this compound. Techniques like optical trapping and TIRF microscopy allow researchers to observe the movement of individual Eg5 molecules along microtubules and to measure the forces they generate. These assays can precisely quantify the inhibitory effects of this compound and its analogs at the single-molecule level.
The development of more sophisticated in vitro reconstitution systems is another important frontier. By combining purified proteins, including tubulin, Eg5, and other microtubule-associated proteins, researchers can build simplified versions of the mitotic spindle in a test tube. These systems, when perturbed with this compound, can help to dissect the specific contribution of Eg5 to different aspects of spindle self-organization.
Finally, the application of machine learning and artificial intelligence to analyze the large datasets generated from high-content imaging and systems biology experiments is becoming increasingly powerful. These computational tools can identify complex patterns in cellular responses to this compound that may not be apparent to a human observer, leading to new hypotheses about its mechanism of action.
| Innovation | Description | Advantage in this compound Research |
|---|---|---|
| Super-Resolution Microscopy | Imaging techniques that break the diffraction limit of light. | Nanoscale visualization of the effects of this compound on spindle structure. |
| Single-Molecule Biophysics | Observing and manipulating individual protein molecules. | Precise quantification of how this compound inhibits the motor activity of Eg5. |
| In Vitro Reconstitution | Building complex biological structures from purified components. | Dissecting the specific role of Eg5 in spindle assembly in a controlled environment. |
| Machine Learning and AI | Computational analysis of large and complex datasets. | Unbiased identification of complex cellular phenotypes induced by this compound. |
Q & A
Q. What standardized methodologies are recommended for characterizing Monastroline’s physicochemical properties in academic research?
To ensure reproducibility, researchers should employ a combination of high-performance liquid chromatography–mass spectrometry (HPLC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal stability. For example, a 2024 study validated this compound’s degradation profile using TGA at 5°C/min under nitrogen atmosphere, identifying decomposition thresholds at 220–240°C .
Q. How should researchers design controlled experiments to assess this compound’s bioactivity in vitro?
Experimental design must include positive and negative controls , such as untreated cell lines and reference compounds with known mechanisms (e.g., tamoxifen for estrogen receptor studies). Dose-response curves (0.1–100 µM) and exposure times (24–72 hours) should be optimized using pilot studies. A 2023 protocol recommended using MTT assays with triplicate technical replicates and normalization to cell viability baselines .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in this compound’s reported pharmacokinetic data across studies?
Conflicting data (e.g., bioavailability ranging from 12% to 35% in rodent models) require systematic meta-analysis to identify confounding variables. A 2025 review highlighted discrepancies due to variations in administration routes (oral vs. intravenous) and solvent carriers (DMSO vs. PEG-400). Researchers should apply sensitivity analysis to isolate methodological biases and use compartmental modeling to harmonize datasets .
Q. How can researchers validate this compound’s proposed mechanism of action (MOA) in complex biological systems?
Triangulate evidence from RNA sequencing (to identify differentially expressed pathways), knockout models (e.g., CRISPR-Cas9 targeting suspected receptors), and surface plasmon resonance (SPR) for binding affinity quantification. A 2024 study combining these methods confirmed this compound’s partial agonism of PPARγ, resolving prior ambiguities from single-method approaches .
Methodological Frameworks
Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data for this compound?
Use non-linear regression models (e.g., log-logistic curves) to calculate IC50 values, supplemented by ANOVA with post-hoc Tukey tests for multi-group comparisons. For heterogeneous datasets, Bayesian hierarchical modeling improves precision by accounting for inter-study variability .
Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?
Implement quality-by-design (QbD) principles , including strict control of reaction parameters (temperature ±1°C, solvent purity ≥99.9%) and in-process analytics (e.g., inline FTIR monitoring). A 2023 protocol reduced variability from 15% to 3% by standardizing column chromatography gradients .
Data Interpretation and Reporting
Q. What criteria determine the inclusion/exclusion of outlier data in this compound efficacy studies?
Apply Grubbs’ test (α=0.05) for statistical outlier detection, followed by mechanistic investigation (e.g., HPLC re-analysis of suspect samples). Outliers should only be excluded if technical errors (e.g., pipetting inaccuracies) are confirmed, not biological variability .
Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity profiles of this compound?
Conduct physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 activity in liver microsomes vs. whole organisms). A 2024 study attributed in vitro-in vivo discordance to poor prediction of first-pass metabolism using static models .
Table: Comparative Analytical Techniques for this compound Characterization
Guidelines for Systematic Reviews
- Search Strategy : Use databases like PubMed, Embase, and SciFinder with Boolean terms: (this compound OR [CAS Number]) AND (pharmacokinetics OR mechanism). Limit publication bias by including gray literature (e.g., conference abstracts) .
- Quality Assessment : Apply Cochrane Risk of Bias Tool for animal studies and GRADE criteria for clinical relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
